molecular formula C22H24B2N2O2 B1401459 M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected CAS No. 950511-17-8

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected

Cat. No.: B1401459
CAS No.: 950511-17-8
M. Wt: 370.1 g/mol
InChI Key: DUHMHQCZFHLKDR-UHFFFAOYSA-N
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Description

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and diaza-boratricyclo structures. Common reagents used in the synthesis include boronic acids, pinacol, and various catalysts such as palladium or platinum complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols .

Scientific Research Applications

M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the diaza-boratricyclo component.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring attached to an aniline group.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a dioxaborolane ring attached to a pyrazole ring .

Uniqueness

What sets M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected apart is its unique combination of a dioxaborolane ring with a diaza-boratricyclo structure.

Properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMHQCZFHLKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24B2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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